molecular formula C7H11N3O2S B14468838 N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide CAS No. 72938-21-7

N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B14468838
CAS No.: 72938-21-7
M. Wt: 201.25 g/mol
InChI Key: YBBDQIMYBMONLW-UHFFFAOYSA-N
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Description

N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . The reaction conditions include refluxing the reactants in an appropriate solvent, such as methanol, to yield the desired product. The reaction mechanism involves the formation of the thiadiazole ring through cyclization and subsequent acetylation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, its potential as a caspase-3 inhibitor suggests that it can interfere with the apoptotic pathway, preventing cell death . The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific structural features, such as the presence of both acetyl and methyl groups on the thiadiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

72938-21-7

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-2H-1,3,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C7H11N3O2S/c1-4(11)8-7-9-10(5(2)12)6(3)13-7/h6H,1-3H3,(H,8,9,11)

InChI Key

YBBDQIMYBMONLW-UHFFFAOYSA-N

Canonical SMILES

CC1N(N=C(S1)NC(=O)C)C(=O)C

Origin of Product

United States

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